REACTION_CXSMILES
|
C[O:2][C:3](=[O:22])[CH2:4][C:5]1[N:6]([CH3:21])[C:7]([C:12](=[O:20])[C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)=[C:8]([S:10][CH3:11])[CH:9]=1.[OH-].[Na+]>C(O)C>[Cl:19][C:16]1[CH:15]=[CH:14][C:13]([C:12]([C:7]2[N:6]([CH3:21])[C:5]([CH2:4][C:3]([OH:22])=[O:2])=[CH:9][C:8]=2[S:10][CH3:11])=[O:20])=[CH:18][CH:17]=1 |f:1.2|
|
Name
|
Methyl-5-(p-chlorobenzoyl)-4-methylthio-1-methylpyrrole-2-acetate
|
Quantity
|
19 mg
|
Type
|
reactant
|
Smiles
|
COC(CC=1N(C(=C(C1)SC)C(C1=CC=C(C=C1)Cl)=O)C)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
CUSTOM
|
Details
|
followed by precipitation with 1.5 ml of 2.5 N aqueous hydrochloride
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)C2=C(C=C(N2C)CC(=O)O)SC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 mg | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |